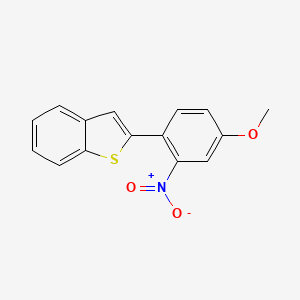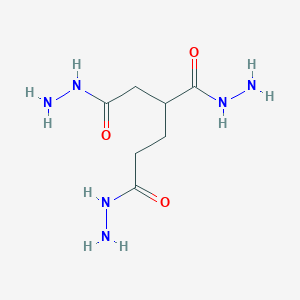
1,2,4-Butanetricarboxylic acid, trihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Butanetricarboxylic acid, trihydrazide is a chemical compound with the molecular formula C7H10N6O3 It is derived from 1,2,4-butanetricarboxylic acid and hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarboxylic acid, trihydrazide can be synthesized by reacting 1,2,4-butanetricarboxylic acid ester with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the complete conversion of the ester to the trihydrazide .
Industrial Production Methods: The industrial production of this compound involves the esterification of 1,2,4-butanetricarboxylic acid followed by hydrazinolysis. This process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Butanetricarboxylic acid, trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazide derivatives.
Substitution: It can participate in substitution reactions where hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydrazide derivatives and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,4-Butanetricarboxylic acid, trihydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2,4-butanetricarboxylic acid, trihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
- 1,2,3,4-Butanetetracarboxylic acid
- 1,3,5-Pentanetricarboxylic acid
- 1,2,3,4-Cyclobutanetetracarboxylic acid
Comparison: 1,2,4-Butanetricarboxylic acid, trihydrazide is unique due to its specific structure and reactivityIts trihydrazide groups provide unique chemical properties that are not present in other similar compounds .
Properties
CAS No. |
220606-01-9 |
|---|---|
Molecular Formula |
C7H16N6O3 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
butane-1,2,4-tricarbohydrazide |
InChI |
InChI=1S/C7H16N6O3/c8-11-5(14)2-1-4(7(16)13-10)3-6(15)12-9/h4H,1-3,8-10H2,(H,11,14)(H,12,15)(H,13,16) |
InChI Key |
GYUUSKNFKGENRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NN)C(CC(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
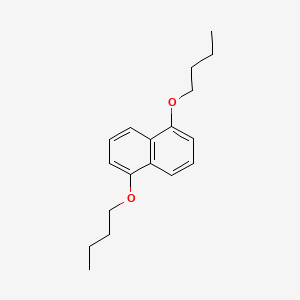
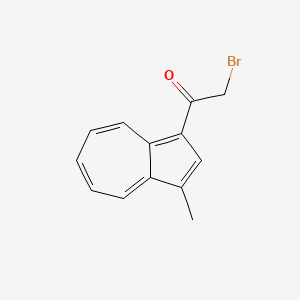
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
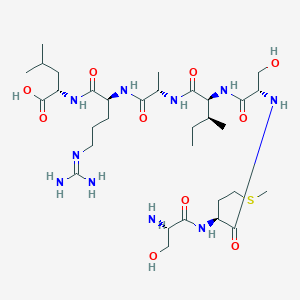
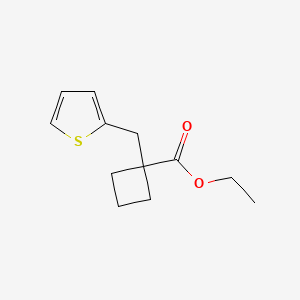
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
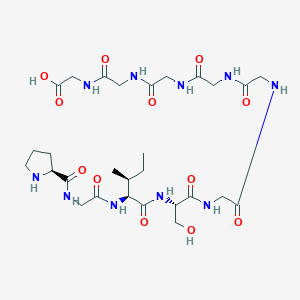
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
